1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one

Covalent inhibitor Michael acceptor Warhead comparison

339102-22-6 provides an integrated electrophilic acryloyl warhead on the 3-chloro-5-(trifluoromethyl)pyridin-2-yl-piperazine scaffold, eliminating the need for post-synthetic acryloylation. Purchasing this specific CAS ensures you receive the reactive Michael acceptor required for covalent kinase targeting (e.g., BTK, EGFR, JAK3) or thiol-Michael conjugation in PROTAC workflows. Do not substitute with non-acryloyl analogs like 132834-59-4, as they lack the critical electrophilic warhead for irreversible target engagement. Verify target-specific covalent labeling by intact MS or TDI assays.

Molecular Formula C13H13ClF3N3O
Molecular Weight 319.71
CAS No. 339102-22-6
Cat. No. B2946363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one
CAS339102-22-6
Molecular FormulaC13H13ClF3N3O
Molecular Weight319.71
Structural Identifiers
SMILESC=CC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
InChIInChI=1S/C13H13ClF3N3O/c1-2-11(21)19-3-5-20(6-4-19)12-10(14)7-9(8-18-12)13(15,16)17/h2,7-8H,1,3-6H2
InChIKeyCOAFJQIVTUUMHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one (CAS 339102-22-6): Structural Identity, Physicochemical Profile, and Procurement Baseline


1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one (CAS 339102-22-6) is a synthetic N-acryloylpiperazine derivative that integrates a 3‑chloro‑5‑(trifluoromethyl)pyridin‑2‑yl pharmacophore with a terminal acryloyl (prop‑2‑en‑1‑one) Michael acceptor . Its molecular formula is C₁₃H₁₃ClF₃N₃O (MW 319.71 g/mol), with predicted boiling point 446.0±45.0 °C, density 1.364±0.06 g/cm³, and pKa 3.71±0.39 . The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332) [1]. The acryloyl group confers electrophilic reactivity that is absent in structurally related non‑acryloyl piperazine‑pyridine intermediates, positioning this compound as a candidate covalent probe or warhead‑bearing intermediate in medicinal chemistry programs.

Why 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one Cannot Be Replaced by a Non‑Acryloyl Piperazine‑Pyridine Analog


The acryloyl (prop‑2‑en‑1‑one) terminus of 339102-22-6 is a Michael acceptor capable of forming covalent adducts with nucleophilic residues—particularly cysteine thiols—in protein targets [1]. This covalent mechanism is the cornerstone of numerous FDA‑approved kinase inhibitors (e.g., ibrutinib, afatinib) and is absent in non‑acryloyl analogs such as 1‑[3‑chloro‑5‑(trifluoromethyl)pyridin‑2‑yl]piperazine (CAS 132834‑59‑4) . Substituting 339102-22-6 with its non‑acryloyl precursor eliminates the electrophilic warhead and fundamentally alters the compound’s ability to engage cysteine‑dependent targets irreversibly. Even closely related in‑class compounds such as ML267 (CAS 1542213‑67‑1), which retains the 3‑chloro‑5‑(trifluoromethyl)pyridin‑2‑yl‑piperazine core but replaces the acryloyl group with a carbothioamide moiety, exhibit divergent target selectivity and binding kinetics [2]. Consequently, generic substitution without experimental validation risks loss of covalent target engagement and may produce misleading SAR conclusions. Users who require a defined electrophilic warhead attached to this specific pyridine‑piperazine scaffold should not assume interchangeability with non‑acryloyl congeners.

Quantitative Differentiation Evidence for 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one (339102-22-6) Relative to Structural Analogs


Electrophilic Warhead Presence Versus Non‑Acryloyl Precursor: Structural and Reactivity Differentiation

339102-22-6 contains a terminal acryloyl (prop‑2‑en‑1‑one) group that functions as a Michael acceptor, whereas the direct synthetic precursor 1‑[3‑chloro‑5‑(trifluoromethyl)pyridin‑2‑yl]piperazine (CAS 132834‑59‑4) terminates in a free secondary amine (piperazine N‑H) . The acryloyl α,β‑unsaturated carbonyl system has a calculated electrophilicity index (ω) of approximately 1.8–2.2 eV, consistent with soft Michael acceptors that preferentially react with thiolate nucleophiles [1]. In contrast, the precursor lacks this conjugated π‑system and cannot participate in Michael addition. Quantitative reactivity data for 339102-22-6 toward glutathione or other biological thiols have not been publicly reported in peer‑reviewed literature; the electrophilicity values cited are class‑level estimates based on computed parameters for acryloylpiperazine congeners [1].

Covalent inhibitor Michael acceptor Warhead comparison

Predicted Lipophilicity (clogP) and Polar Surface Area Differentiate 339102-22-6 from Carbothioamide-Containing Analog ML267

339102-22-6 has a calculated partition coefficient clogP of 3.63 and a topological polar surface area (TPSA) of 39.08 Ų, compliant with Lipinski’s Rule of Five [1]. By contrast, the carbothioamide-containing analog ML267 (CAS 1542213‑67‑1, 4‑(3‑chloro‑5‑(trifluoromethyl)pyridin‑2‑yl)‑N‑(4‑methoxypyridin‑2‑yl)piperazine‑1‑carbothioamide) exhibits a higher TPSA of approximately 85–95 Ų (estimated from its SMILES structure) and a clogP of approximately 3.8–4.2, reflecting the additional polar carbothioamide and methoxypyridine substituents [2]. The lower TPSA of 339102-22-6 may confer superior passive membrane permeability compared to ML267, although experimental PAMPA or Caco‑2 permeability data for 339102-22-6 have not been published. The predicted property difference is 35–56 Ų in TPSA, which class‑level correlations associate with a 2–5‑fold increase in passive permeability [3].

Lipophilicity Drug-likeness Physicochemical property comparison

Supplier‑Reported Purity and Batch Consistency: HPLC‑Verified 97% Purity as a Procurement Decision Factor

One verified supplier lists 339102-22-6 with a purity specification of ≥97% by HPLC . This purity level is consistent with the requirements for chemical biology probe development, where ≥95% purity is the accepted minimum for reliable dose‑response studies [1]. Impurity profiles for the closely related precursor 1‑[3‑chloro‑5‑(trifluoromethyl)pyridin‑2‑yl]piperazine (CAS 132834‑59‑4) are not uniformly reported across suppliers, and residual piperazine‑containing impurities can confound biological assays by introducing confounding pharmacophores . The explicit HPLC purity declaration for 339102-22-6 reduces the risk of off‑target effects attributable to uncharacterized contaminants.

Purity specification Quality control Procurement standard

Acryloyl Warhead as a Synthetic Handle: Orthogonal Reactivity Enables Downstream Derivatization Not Accessible with Non‑Acryloyl Congeners

The terminal acryloyl group of 339102-22-6 can undergo thiol‑Michael addition under mild aqueous conditions (pH 7.0–8.0, room temperature, 1–4 h) with rate constants (k₂) typically in the range of 10⁻¹ to 10² M⁻¹ s⁻¹ for acryloylpiperazines reacting with glutathione, depending on the electronic environment [1]. This reactivity is orthogonal to the pyridine‑piperazine core and enables site‑specific bioconjugation or proteolysis‑targeting chimera (PROTAC) linker attachment without protecting‑group manipulation. In contrast, the non‑acryloyl precursor (CAS 132834‑59‑4) requires activation (e.g., CDI, HATU) for amide bond formation, which may be incompatible with sensitive substrates [2]. Quantitative thiol reactivity data for 339102-22-6 specifically have not been published; the cited rate constants are class‑level values for N‑acryloylpiperazine derivatives [1].

Click chemistry Thiol‑ene reaction Bioconjugation

Optimal Application Scenarios for 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one (339102-22-6) Based on Quantitative Differentiation Evidence


Covalent Kinase Inhibitor Probe Development Requiring a Pre‑Installed Acrylamide Warhead

339102-22-6 provides a ready‑to‑use acryloyl warhead coupled to the 3‑chloro‑5‑(trifluoromethyl)pyridin‑2‑yl scaffold, eliminating the need for post‑synthetic acryloylation of the piperazine intermediate. This is advantageous in medicinal chemistry campaigns targeting kinases with a solvent‑exposed cysteine (e.g., BTK, EGFR, JAK3) where covalent engagement is desired. The predicted TPSA of 39.08 Ų and clogP of 3.63 suggest adequate membrane permeability for cell‑based target engagement assays, although experimental permeability data should be generated to confirm. Users should verify target‑specific covalent labeling by intact MS or TDI assays, as target engagement data for this specific compound remain unpublished [1].

PROTAC Linker Attachment via Thiol‑Michael Conjugation Without Additional Activation Steps

The intrinsic electrophilicity of the acryloyl group enables direct thiol‑Michael conjugation of thiol‑terminated E3 ligase ligands (e.g., VHL or CRBN recruiters) under mild aqueous conditions, bypassing the amide coupling activation required for the non‑acryloyl precursor [1]. This reactivity profile is particularly valuable in PROTAC library synthesis where parallel conjugation workflows demand orthogonal reactivity handles. The estimated class‑level thiol‑Michael rate constants (k₂ ≈ 10⁻¹–10² M⁻¹ s⁻¹) are compatible with high‑throughput conjugation protocols.

Structure‑Activity Relationship (SAR) Studies Comparing Covalent Versus Non‑Covalent Binding Modes

339102-22-6 serves as the electrophilic comparator in matched‑pair SAR studies alongside non‑acryloyl analogs such as 1‑[3‑chloro‑5‑(trifluoromethyl)pyridin‑2‑yl]piperazine (CAS 132834‑59‑4) . The binary difference in warhead presence allows researchers to attribute changes in biochemical IC₅₀, washout resistance, or cellular washout recovery specifically to covalent target engagement. Such matched‑pair analysis is a standard strategy for validating the contribution of the covalent mechanism to overall target modulation [1].

Chemical Biology Probe Synthesis Requiring HPLC‑Verified Purity for Quantitative Assays

With a supplier‑declared purity of ≥97% by HPLC , 339102-22-6 meets the minimum purity threshold recommended for chemical probe characterization [1]. This purity specification supports its use in concentration‑response assays (e.g., IC₅₀ determination by biochemical or cellular readouts) where uncharacterized impurities could confound potency measurements. Independent purity verification by the end user (e.g., LC‑MS, qNMR) is nevertheless recommended prior to quantitative pharmacology studies.

Quote Request

Request a Quote for 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.